molecular formula C22H21N5O3S B2364948 2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 1242911-60-9

2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2364948
CAS RN: 1242911-60-9
M. Wt: 435.5
InChI Key: BTNHQQRQKVVCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality 2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tumor Activity

This compound has shown promising anti-tumor activity in various cancer cell lines. Specifically, compound 22i exhibited excellent inhibition against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The IC50 values were as follows:

Apoptosis Induction

In a study involving A549 cells, compound 17l (a related derivative) induced apoptosis. The total apoptosis rates increased significantly with increasing concentrations of compound 17l (0.25, 0.50, and 1.00 μM). For instance:

Novel Rigid Acceptors

The compound’s fused tetracyclic structure makes it a novel rigid acceptor. It can be utilized to construct other derivatives, such as tristriazolotriazine compounds. These derivatives may have potential applications in materials science or drug discovery .

properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-3-30-18-9-7-17(8-10-18)26-11-12-27-20(21(26)29)24-25-22(27)31-14-19(28)23-16-6-4-5-15(2)13-16/h4-13H,3,14H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNHQQRQKVVCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)C)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide

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